molecular formula C15H16O B1296281 4,4'-Dimethylbenzhydrol CAS No. 885-77-8

4,4'-Dimethylbenzhydrol

Cat. No.: B1296281
CAS No.: 885-77-8
M. Wt: 212.29 g/mol
InChI Key: RGYZQSCFKFDECZ-UHFFFAOYSA-N
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Description

4,4’-Dimethylbenzhydrol is an organic compound with the molecular formula C15H16O . It is an off-white to white powder and is commonly used as an intermediate in the synthesis of a variety of organic compounds.


Synthesis Analysis

Benzhydryl ethers, including 4,4’-dimethylbenzhydrol, were synthesized through the use of microwave irradiation in a proto-ionic liquid solvent . The resultant products were separated from the reaction mixture by vacuum filtration with a silica gel plug . The products were then analyzed using GCMS and 1H NMR techniques to identify and quantify products .


Molecular Structure Analysis

The molecular structure of 4,4’-Dimethylbenzhydrol consists of two methyl groups attached to a benzhydrol . The InChI key for this compound is RGYZQSCFKFDECZ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4,4’-Dimethylbenzhydrol is an off-white to white powder . It has a molecular weight of 212.29 g/mol . The compound is insoluble in water .

Scientific Research Applications

Sterol Biosynthesis and Biological Activity

4,4'-Dimethylsterols, including compounds similar to 4,4'-Dimethylbenzhydrol, play crucial roles as intermediates in the biosynthesis of cholesterol, ergosterol, and phytosterols. These compounds are essential for cellular and developmental processes across different organisms. They act as precursors that undergo further modifications to become functional sterols. In addition to their biosynthetic roles, certain 4,4'-dimethylsterols serve as signaling molecules, influencing meiosis in mammals and plants and participating in major biological processes such as auxin signaling and immune system development (Darnet & Schaller, 2019).

Effects on Cellular Processes

Dimethyl sulfoxide (DMSO), a solvent widely used in scientific research, can drive significant molecular changes that interfere with cellular processes. Studies have shown that even at low concentrations, DMSO can induce comprehensive alterations in macromolecules, affecting proteins and nucleic acids. This influence extends to the formation of alternate DNA structures, which may have implications for gene expression and epigenetic alterations, highlighting the need for careful consideration of solvent effects in experimental setups (Tunçer et al., 2018).

Antifungal and Cytotoxic Activities

Research on analogues of 4,4'-dimethyl sterols with modified structures has revealed their potential antifungal and cytotoxic activities. These compounds, after undergoing specific synthetic modifications, have shown promising in vitro activity against selected biological systems, suggesting their potential utility in developing new antifungal agents or cancer therapeutics (Alonso et al., 2014).

Impact on Eukaryotic Cells

The investigation into the metabolism and effects of certain sterol compounds, including those related to this compound, has provided insights into their roles in eukaryotic cells. These studies contribute to our understanding of the biological activities and potential therapeutic applications of these compounds, from their antioxidative properties to their involvement in cellular signaling pathways (Jia et al., 2009).

Safety and Hazards

When handling 4,4’-Dimethylbenzhydrol, it is recommended to wear personal protective equipment/face protection . Ensure adequate ventilation and avoid contact with skin, eyes, or clothing . Ingestion and inhalation should be avoided, as well as dust formation .

Biochemical Analysis

Biochemical Properties

4,4’-Dimethylbenzhydrol plays a significant role in biochemical reactions, particularly in the formation of benzhydryl ethers. It interacts with various enzymes and proteins, including those involved in the protonation of the hydroxyl group, leading to the creation of a carbocation intermediate . This intermediate is crucial for the subsequent formation of the desired benzhydryl products. The electron-donating groups of 4,4’-Dimethylbenzhydrol aid in stabilizing this intermediate, facilitating the reaction process .

Cellular Effects

4,4’-Dimethylbenzhydrol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the stability and degradation of certain biomolecules within cells . The compound’s interaction with cellular components can lead to changes in cell function, impacting processes such as cell motility, polarity, and differentiation . Additionally, 4,4’-Dimethylbenzhydrol’s effects on gene expression can result in altered cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, 4,4’-Dimethylbenzhydrol exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound’s hydroxyl group undergoes protonation, leading to the formation of a carbocation intermediate . This intermediate can interact with various enzymes, influencing their activity and resulting in changes in gene expression . The electron-donating groups of 4,4’-Dimethylbenzhydrol play a crucial role in stabilizing the intermediate, facilitating its interactions with other biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,4’-Dimethylbenzhydrol can change over time due to factors such as stability and degradation. The compound is known to be stable under cool, dry conditions and is incompatible with oxidizing agents . Over time, its stability can be affected by environmental factors, leading to potential degradation and changes in its biochemical properties . Long-term studies have shown that 4,4’-Dimethylbenzhydrol can have lasting effects on cellular function, particularly in in vitro and in vivo settings .

Dosage Effects in Animal Models

The effects of 4,4’-Dimethylbenzhydrol vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to toxic or adverse effects . Studies have shown that there are threshold effects, where the compound’s impact on cellular processes becomes more pronounced at certain dosage levels . High doses of 4,4’-Dimethylbenzhydrol can result in significant changes in cellular metabolism and gene expression, potentially leading to adverse outcomes .

Metabolic Pathways

4,4’-Dimethylbenzhydrol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other compounds . The compound’s metabolism can affect metabolic flux and metabolite levels within cells . Enzymes such as cytochrome P450 play a crucial role in the metabolic pathways of 4,4’-Dimethylbenzhydrol, influencing its conversion and subsequent effects on cellular processes .

Transport and Distribution

Within cells and tissues, 4,4’-Dimethylbenzhydrol is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation within specific cellular compartments . The transport and distribution of 4,4’-Dimethylbenzhydrol are essential for its biochemical activity, as they determine the compound’s availability for interactions with biomolecules .

Subcellular Localization

4,4’-Dimethylbenzhydrol’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can be affected by its localization within the cell, as it interacts with different biomolecules in various subcellular environments .

Properties

IUPAC Name

bis(4-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O/c1-11-3-7-13(8-4-11)15(16)14-9-5-12(2)6-10-14/h3-10,15-16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYZQSCFKFDECZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60299377
Record name 4,4'-Dimethylbenzhydrol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885-77-8
Record name 4,4'-Dimethylbenzhydrol
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4'-Dimethylbenzhydrol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 885-77-8
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

With reference to FIG. 1, the preferred alcohol is synthesized via a Grignard reaction. First, the magnesium salt of 4-bromotoluene, the Grignard reagent, is prepared in an anhydrous non-nucleophilic ether-based solvent. Examples of suitable solvents include, but are not limited to, diethyl ether, diisopropylether, dioxane and tetrahydrofuran. The preferred solvent is tetrahydrofuran. After preparation of the Grignard reagent, para-tolualdehyde was added to the room temperature solution of the magnesium salt at a rate sufficient to create a reflux. A sufficient time was allowed for the addition of the Grignard reagent to the aldehyde derivative, then the reaction was quenched with a proton source. Following work up of the reaction mixture, 4,4'-dimethylbenzhydrol is isolated (compound I).
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Synthesis routes and methods III

Procedure details

To the Grignard reagent prepared from 47.2 g of p-bromotoluene and 7.2 g of magnesium in 200 ml of ether was added dropwise 30 g of p-tolualdehyde in 50 ml of ether with cooling. When the addition was complete the reaction was refluxed for 15 minutes, cooled in ice, and 40 ml of saturated NH4Cl solution was added dropwise. The reaction was filtered and the ether was removed under reduced pressure to give a yellow oil which crystallized on standing. Recrystallization from petroleum ether gave 26.1 g of nearly colorless 4,4'-dimethylbenzhydrol, m.p. 70°-71°.
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Synthesis routes and methods IV

Procedure details

With the same method as for Compound 13, 4,4′-dimethylbenzophenone (Wako Pure Chemical Industries, Ltd.) and sodium borohydride (Wako Pure Chemical Industries, Ltd.) were used, to thereby obtain the title compound.
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Q & A

Q1: Why was 4,4'-dimethylbenzhydrol successful in forming benzhydryl ethers while benzhydrol and 4,4'-difluorobenzhydrol were not?

A1: The research paper you provided suggests that the success of this compound in forming benzhydryl ethers is attributed to the presence of electron-donating methyl groups at the 4 and 4' positions of the benzhydrol structure. These electron-donating groups stabilize the carbocation intermediate formed during the reaction mechanism. This stabilization facilitates the nucleophilic attack by the alcohol, leading to the formation of the desired benzhydryl ether. Conversely, benzhydrol lacks these electron-donating groups, making the carbocation intermediate less stable. In the case of 4,4'-difluorobenzhydrol, the electron-withdrawing nature of the fluorine atoms destabilizes the carbocation intermediate, hindering the reaction. The study demonstrated that this compound achieved 100% conversion to the desired 1-propyl ether and 2-propyl ether, and 26% conversion to the menthyl ether. This highlights the significant impact of electronic effects on the reactivity of benzhydrols in benzhydryl ether synthesis.

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